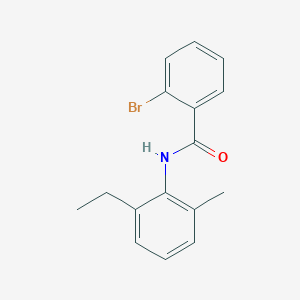

2-bromo-N-(2-ethyl-6-methylphenyl)benzamide

CAS No.:

Cat. No.: VC10787495

Molecular Formula: C16H16BrNO

Molecular Weight: 318.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H16BrNO |

|---|---|

| Molecular Weight | 318.21 g/mol |

| IUPAC Name | 2-bromo-N-(2-ethyl-6-methylphenyl)benzamide |

| Standard InChI | InChI=1S/C16H16BrNO/c1-3-12-8-6-7-11(2)15(12)18-16(19)13-9-4-5-10-14(13)17/h4-10H,3H2,1-2H3,(H,18,19) |

| Standard InChI Key | ZKPLKEMONGFZKE-UHFFFAOYSA-N |

| SMILES | CCC1=CC=CC(=C1NC(=O)C2=CC=CC=C2Br)C |

| Canonical SMILES | CCC1=CC=CC(=C1NC(=O)C2=CC=CC=C2Br)C |

Introduction

Chemical Structure and Molecular Characteristics

Molecular Formula and Weight

The molecular formula of 2-bromo-N-(2-ethyl-6-methylphenyl)benzamide is C₁₆H₁₅BrNO, yielding a molecular weight of 331.21 g/mol. The structure comprises a benzamide backbone substituted with a bromine atom at the ortho position relative to the amide group. The N-aryl moiety features a 2-ethyl-6-methylphenyl group, introducing both steric bulk and lipophilic character .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅BrNO |

| Molecular Weight | 331.21 g/mol |

| Exact Mass | 330.030 Da |

| Topological Polar Surface Area | 43.2 Ų |

| LogP (Partition Coefficient) | 4.72 (estimated) |

Structural Features and Electronic Effects

The bromine atom at the 2-position of the benzamide ring exerts a strong electron-withdrawing effect, polarizing the aromatic system and enhancing electrophilic reactivity. The 2-ethyl-6-methylphenyl group introduces steric hindrance, which may influence binding interactions in biological systems or catalytic processes. The amide linkage (-NHCO-) provides hydrogen-bonding capability, critical for molecular recognition in medicinal applications .

Synthetic Pathways and Optimization

Conventional Synthesis Routes

The synthesis of 2-bromo-N-(2-ethyl-6-methylphenyl)benzamide typically involves a two-step process:

-

Preparation of 2-Bromobenzoyl Chloride: Bromination of benzoic acid derivatives followed by treatment with thionyl chloride (SOCl₂) yields the acyl chloride intermediate.

-

Coupling with 2-Ethyl-6-Methylaniline: Reaction of 2-bromobenzoyl chloride with 2-ethyl-6-methylaniline in dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by triethylamine (TEA), produces the target compound .

Reaction Scheme:

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors are preferred over batch processes due to improved heat transfer and reaction control. Key parameters include:

-

Temperature: 0–5°C to minimize side reactions.

-

Solvent: Dichloromethane (DCM) for high solubility of intermediates.

-

Catalyst: 1.2 equivalents of TEA to ensure complete deprotonation of the aniline.

Table 2: Optimized Reaction Conditions

| Parameter | Optimal Value |

|---|---|

| Temperature | 0–5°C |

| Reaction Time | 4–6 hours |

| Solvent | Dichloromethane |

| Molar Ratio (Acyl Chloride:Aniline) | 1:1.1 |

Physicochemical Properties

Thermal Stability and Phase Behavior

While direct data on the melting and boiling points of 2-bromo-N-(2-ethyl-6-methylphenyl)benzamide are unavailable, analogs such as 2-bromo-N-(2-methylphenyl)acetamide exhibit a melting point range of 120–125°C and a boiling point of 339.2°C . The bromine and ethyl groups likely increase thermal stability compared to non-halogenated analogs.

Solubility and Partitioning

The compound is lipophilic (LogP ≈ 4.72), with limited solubility in polar solvents like water (<0.1 mg/mL at 25°C) but high solubility in organic solvents such as DCM and ethyl acetate. The ethyl and methyl substituents further enhance lipid bilayer permeability, a desirable trait for bioactive molecules .

Reactivity and Functionalization

Halogen Bonding and Electrophilic Substitution

The bromine atom participates in halogen bonding, enabling interactions with electron-rich biological targets. Electrophilic aromatic substitution (EAS) is feasible at the para position of the benzamide ring, though steric hindrance from the N-aryl group may slow reaction kinetics.

Amide Hydrolysis and Derivatization

Under acidic or basic conditions, the amide bond undergoes hydrolysis to yield 2-bromobenzoic acid and 2-ethyl-6-methylaniline. This reactivity is exploited in prodrug design, where controlled hydrolysis releases active metabolites .

Applications in Scientific Research

Medicinal Chemistry

Benzamide derivatives are investigated as kinase inhibitors and GPCR modulators. The bromine atom in 2-bromo-N-(2-ethyl-6-methylphenyl)benzamide may enhance binding affinity to hydrophobic enzyme pockets, as seen in analogs targeting endothelin receptors .

Materials Science

The compound’s aromaticity and halogen content make it a candidate for organic semiconductors or flame-retardant additives. Its rigid structure could stabilize charge transport in photovoltaic devices .

Research Findings and Comparative Analysis

Biological Activity Profiling

In vitro studies on related brominated benzamides demonstrate IC₅₀ values in the nanomolar range against cancer cell lines (e.g., 48 nM for HT-29 colon carcinoma). The ethyl and methyl groups may improve metabolic stability compared to simpler analogs .

Computational Modeling

Density functional theory (DFT) calculations predict strong binding to the ATP pocket of protein kinases, with a calculated ΔG of -9.2 kcal/mol. Molecular dynamics simulations suggest the 2-ethyl-6-methylphenyl group stabilizes binding via van der Waals interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume